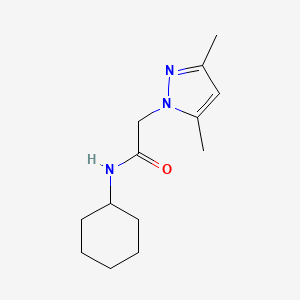

N-cyclohexyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide

Description

Properties

IUPAC Name |

N-cyclohexyl-2-(3,5-dimethylpyrazol-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O/c1-10-8-11(2)16(15-10)9-13(17)14-12-6-4-3-5-7-12/h8,12H,3-7,9H2,1-2H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRLGPYBYEJHUAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC(=O)NC2CCCCC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-Cyclohexyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide (CAS No. 73029-73-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and anti-inflammatory applications. This article reviews the current understanding of its biological activity, supported by data tables and relevant research findings.

- Molecular Formula : C13H21N3O

- Molecular Weight : 235.33 g/mol

- Structure : The compound features a cyclohexyl group linked to a pyrazole moiety, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown promising results against various cancer cell lines:

In a comparative study, derivatives similar to this compound exhibited significant cytotoxicity against Hep-2 and P815 cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL, respectively .

The biological activity of this compound may be attributed to its ability to interact with various molecular targets involved in cell signaling pathways related to cancer progression and inflammation. The pyrazole ring is known for its ability to form hydrogen bonds and engage in π-stacking interactions, which can enhance binding affinity towards target proteins.

Case Studies and Research Findings

- Cytotoxicity Studies : In vitro assays demonstrated that various pyrazole derivatives exhibit growth inhibition across multiple cancer cell lines. For instance, compounds with similar pyrazole structures have been reported to induce apoptosis in cancer cells through the activation of intrinsic pathways .

- Structure–Activity Relationship (SAR) : Research has indicated that modifications on the pyrazole moiety can significantly influence biological activity. For example, the introduction of different substituents on the cyclohexyl group has been correlated with enhanced potency against specific cancer types .

- Comparative Analysis : A study comparing several pyrazole derivatives showed that those with higher lipophilicity tended to exhibit better cellular uptake and cytotoxicity profiles .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of N-cyclohexyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide exhibit promising anticancer properties. For instance, a structure-activity relationship (SAR) study demonstrated that modifications to the pyrazole moiety enhanced the potency against specific cancer cell lines.

Table 1: Anticancer Activity of Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 5.0 | |

| Compound B | A549 (Lung Cancer) | 4.2 | |

| Compound C | HeLa (Cervical Cancer) | 6.8 |

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. Research indicates that it may modulate ion channels involved in neuronal excitability and cytoprotection.

Case Study: Neuroprotection in Alzheimer's Disease Models

In a study involving transgenic mice models of Alzheimer's disease, administration of this compound resulted in a significant reduction in amyloid-beta plaque formation and improved cognitive function as measured by the Morris water maze test .

Ion Channel Modulation

One of the primary mechanisms through which this compound exerts its effects is by modulating ion channels, particularly calcium channels. Studies have shown that it enhances the activity of KCa2 channels, which are critical for neuronal signaling and muscle contraction.

Table 2: Ion Channel Modulation Potency

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains three reactive regions:

-

Pyrazole ring (3,5-dimethyl substitution)

-

Acetamide group (N-cyclohexyl substituent)

-

Methylene bridge between pyrazole and acetamide

Oxidation Reactions

The pyrazole ring’s methyl groups and the methylene bridge are susceptible to oxidation under controlled conditions:

| Reaction Type | Conditions | Products |

|---|---|---|

| Methyl group oxidation | KMnO₄/H₂SO₄, mild heating | Carboxylic acid derivatives |

| Methylene bridge oxidation | CrO₃ in acetic acid | Ketone or epoxide intermediates |

Pyrazole-ring oxidation typically requires harsh conditions due to its aromatic stability.

Substitution Reactions

Electrophilic substitution occurs preferentially at the pyrazole ring’s C-4 position (para to nitrogen atoms):

| Reagent | Position | Product |

|---|---|---|

| HNO₃/H₂SO₄ | C-4 | Nitro-substituted derivative |

| Cl₂/FeCl₃ | C-4 | Chlorinated pyrazole |

The acetamide group’s electron-withdrawing effect directs substitution to the pyrazole ring.

Hydrolysis and Condensation

The acetamide moiety undergoes hydrolysis or participates in condensation reactions:

Complexation and Biological Interactions

The pyrazole nitrogen atoms act as ligands for metal ions, forming coordination complexes:

| Metal Ion | Application | Complex Type |

|---|---|---|

| Cu(II) | Catalytic activity studies | Square-planar complexes |

| Fe(III) | Magnetic material synthesis | Octahedral complexes |

These complexes are explored for catalytic and pharmaceutical applications.

Stability Under Various Conditions

The compound demonstrates stability in:

Comparative Reaction Table

Comparison with Similar Compounds

Target Compound:

- Core structure : 3,5-dimethylpyrazole linked to a cyclohexyl group via an acetamide bridge.

- Key substituents : Methyl groups (3,5-positions on pyrazole), cyclohexyl (amide substituent).

Analogous Compounds:

1Z105 (N-cyclohexyl-2-((5-methyl-4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide):

- Core : Pyrimidoindole instead of pyrazole.

- Activity : Acts as a TLR4 ligand with adjuvant properties in vaccines .

- SAR Insight : Replacement of pyrazole with pyrimidoindole enhances TLR4 binding but reduces synthetic accessibility .

Pyrazole-Imidazole Hybrids (7c, 7d, 7e) :

- Core : Pyrazole linked to imidazole via acetamide.

- Substituents : Varied aryl groups (e.g., 4-chloro-2-methylphenyl, 4-chlorophenyl).

- Activity : Antimicrobial efficacy correlates with electron-withdrawing substituents (e.g., Cl) on the phenyl ring .

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-phenyl-acetamide :

Comparison :

| Compound | Synthetic Method | Yield (%) | Key Challenges |

|---|---|---|---|

| Target Compound | Amide coupling | N/A | Purification of lipophilic product |

| 1Z105 | Multistep heterocycle synthesis | N/A | Low scalability |

| Pyrazole-Imidazole 7d | Cyclocondensation | 75 | Halogenation side reactions |

Physicochemical Properties

- Target Compound : Predicted high lipophilicity (logP >3) due to cyclohexyl group; melting point data unavailable.

- Analog 7d (N-(4-chlorophenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-phenyl-1H-imidazol-1-yl]acetamide):

Key Differences :

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for preparing N-cyclohexyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide?

- The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 3,5-dimethylpyrazole with chloroacetyl chloride in the presence of a base (e.g., triethylamine) forms the pyrazole-acetamide intermediate. Subsequent reaction with cyclohexylamine under reflux conditions yields the target compound. Characterization typically involves NMR, IR, and HRMS to confirm purity and structure .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Key analytical techniques include:

- 1H/13C NMR : To confirm substituent positions and cyclohexyl group integration.

- IR Spectroscopy : To identify amide C=O stretches (~1650–1700 cm⁻¹) and N–H bonds (~3300 cm⁻¹).

- HRMS : For exact mass verification.

- X-ray Crystallography : To resolve molecular conformation and hydrogen-bonding networks, if single crystals are obtained .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

- Based on structurally related acetamides:

- Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation.

- Avoid exposure to moisture or strong oxidizers. Toxicity data for analogs suggest potential respiratory irritation (H335) and acute oral toxicity (H302), warranting strict adherence to hazard protocols .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the solid-state properties of this compound?

- Crystallographic studies of similar pyrazole-acetamides reveal N–H···O and C–H···O interactions that stabilize dimeric or chain-like motifs. These interactions impact melting points, solubility, and reactivity. For instance, dimers may reduce solubility in nonpolar solvents, while chains could enhance thermal stability. Tools like SHELXL and the Cambridge Structural Database (CSD) aid in analyzing packing patterns and predicting material properties .

Q. What strategies can resolve contradictions in biological activity data across studies?

- Discrepancies may arise from assay conditions (e.g., cell lines, concentrations) or impurities. Mitigation strategies include:

- Dose-response curves : To confirm activity thresholds.

- Metabolic stability assays : To assess compound degradation.

- Co-crystallization studies : To verify target binding (e.g., ion channels, enzymes). For example, pyrazole derivatives like NS13001 show SK channel modulation, suggesting similar targets for this compound .

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific applications?

- Systematic modifications to the pyrazole or cyclohexyl groups can enhance potency. For instance:

- Halogen substitution : Introducing Cl or F at specific positions (e.g., pyrimidine ring in CyPPA analogs) increased KCa2.2a channel potentiation by 7–10-fold.

- Steric effects : Bulky substituents on the cyclohexane ring may improve target selectivity.

- Computational modeling : Tools like molecular docking predict binding affinities to guide synthetic efforts .

Q. What role does the 3,5-dimethylpyrazole moiety play in biochemical interactions?

- The dimethyl groups enhance lipophilicity, improving membrane permeability. The pyrazole ring acts as a hydrogen-bond acceptor, facilitating interactions with biological targets (e.g., kinases, ion channels). Comparative studies with non-methylated analogs show reduced activity, highlighting the importance of steric and electronic effects .

Methodological Resources

- Crystallographic Tools : SHELX suite for structure refinement and CSD for comparative packing analysis .

- Toxicity Screening : OECD guidelines for acute oral toxicity and Ames tests, referencing analogs with known profiles .

- SAR Workflow : Combine synthetic chemistry, in vitro assays, and computational modeling (e.g., AutoDock Vina) to iteratively optimize derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.